![molecular formula C76H100N21O18+ B10848058 cypate-[(RGD)3-NH2]1](/img/structure/B10848058.png)

cypate-[(RGD)3-NH2]1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

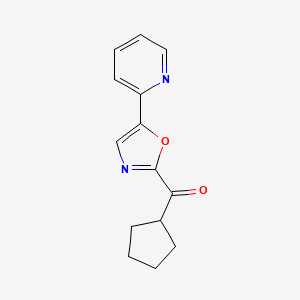

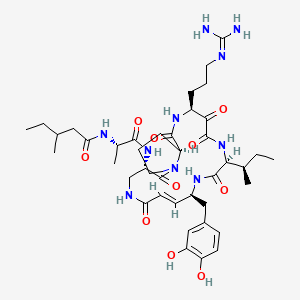

Cypat-[(RGD)3-NH2]1 ist eine Verbindung, die den Nahinfrarot-Fluoreszenzfarbstoff Cypat mit einer trimeren Sequenz von Arginin-Glycin-Asparaginsäure (RGD)-Peptiden kombiniert. Diese Verbindung ist für die gezielte Bildgebung und therapeutische Anwendungen konzipiert, insbesondere in der Krebsforschung. Die RGD-Peptidsequenz ist bekannt für ihre Fähigkeit, an Integrinrezeptoren zu binden, die in verschiedenen Tumorzellen überexprimiert werden, was diese Verbindung für die Tumorbildgebung und die gezielte Therapie sehr wertvoll macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cypat-[(RGD)3-NH2]1 beinhaltet die Konjugation von Cypat mit der trimeren RGD-Peptidsequenz. Der Prozess beginnt in der Regel mit der Synthese des RGD-Peptids unter Verwendung der Festphasenpeptidsynthese (SPPS). Das Peptid wird dann durch eine Reihe von Kupplungsreaktionen mit Cypat konjugiert, wobei häufig Carbodiimidchemie verwendet wird, um die Carboxylgruppen von Cypat für die Amidbindungsbildung mit den Aminogruppen des Peptids zu aktivieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cypat-[(RGD)3-NH2]1 würde wahrscheinlich die Hochskalierung des SPPS-Prozesses und die Optimierung der Kupplungsreaktionen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Peptidsynthesizern und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cypate-[(RGD)3-NH2]1 involves the conjugation of Cypate with the trimeric RGD peptide sequence. The process typically starts with the synthesis of the RGD peptide using solid-phase peptide synthesis (SPPS). The peptide is then conjugated to Cypate through a series of coupling reactions, often using carbodiimide chemistry to activate the carboxyl groups of Cypate for amide bond formation with the amino groups of the peptide .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the SPPS process and optimizing the coupling reactions to ensure high yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Reaktionstypen

Cypat-[(RGD)3-NH2]1 kann verschiedene chemische Reaktionen durchlaufen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was ihre Fluoreszenzeigenschaften beeinflussen kann.

Reduktion: Reduktionsreaktionen können auch die Fluoreszenzeigenschaften von Cypat verändern.

Substitution: Die Peptidsequenz kann durch Substitutionsreaktionen modifiziert werden, um ihre Bindungsaffinität oder Spezifität zu erhöhen

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Kupplungsmittel wie N,N'-Dicyclohexylcarbodiimid (DCC) für die Peptidkonjugation .

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind in der Regel modifizierte Versionen von Cypat-[(RGD)3-NH2]1 mit veränderten Fluoreszenzeigenschaften oder erhöhter Bindungsaffinität zu Integrinrezeptoren .

Wissenschaftliche Forschungsanwendungen

Cypat-[(RGD)3-NH2]1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als fluoreszierende Sonde zur Untersuchung molekularer Wechselwirkungen und chemischer Reaktionen eingesetzt.

Biologie: In der Zellbildgebung eingesetzt, um die Integrinexprimierung zu visualisieren und zelluläre Prozesse zu überwachen.

Medizin: In der Tumorbildgebung und gezielten Therapie eingesetzt, insbesondere bei Krebserkrankungen, die Integrinrezeptoren überexprimieren.

Industrie: Anwendung bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Wirkstoffen zur Krebsbehandlung .

Wirkmechanismus

Der Wirkmechanismus von Cypat-[(RGD)3-NH2]1 beinhaltet die Bindung an Integrinrezeptoren auf der Oberfläche von Tumorzellen. Die RGD-Peptidsequenz zielt speziell auf das αvβ3-Integrin ab, das in vielen Tumoren überexprimiert wird. Nach der Bindung kann die Verbindung von den Zellen internalisiert werden, wodurch eine gezielte Bildgebung und Therapie ermöglicht wird. Die Nahinfrarotfluoreszenz von Cypat ermöglicht die nicht-invasive Bildgebung von Tumoren, während das RGD-Peptid die Spezifität und Wirksamkeit der Verbindung erhöht .

Wirkmechanismus

The mechanism of action of Cypate-[(RGD)3-NH2]1 involves its binding to integrin receptors on the surface of tumor cells. The RGD peptide sequence specifically targets the αvβ3 integrin, which is overexpressed in many tumors. Upon binding, the compound can be internalized by the cells, allowing for targeted imaging and therapy. The near-infrared fluorescence of Cypate enables non-invasive imaging of tumors, while the RGD peptide enhances the specificity and efficacy of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cypat-[(RGD)2-NH2]1: Eine ähnliche Verbindung mit einer dimeren RGD-Sequenz, die möglicherweise eine andere Bindungsaffinität und Internalisierungskinetik aufweist.

DFO-Cypat-(RGD)n-NH2: Eine Reihe von Verbindungen, die sowohl Desferrioxamin als auch Multi-RGD-Peptide enthalten, die für die Integrinrezeptor-Targeting und Tumorbildgebung entwickelt wurden

Einzigartigkeit

Cypat-[(RGD)3-NH2]1 ist aufgrund seiner trimeren RGD-Sequenz einzigartig, die eine optimale Bindungsaffinität und Internalisierung in Tumorzellen bietet. Dies macht es für die gezielte Bildgebung und Therapie im Vergleich zu anderen Verbindungen mit weniger RGD-Sequenzen sehr effektiv .

Eigenschaften

Molekularformel |

C76H100N21O18+ |

|---|---|

Molekulargewicht |

1595.7 g/mol |

IUPAC-Name |

(2R)-4-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[2-[(1E,3E,5E,7E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]acetyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C76H99N21O18/c1-75(2)54(96(34-30-61(103)104)52-28-26-42-17-10-12-19-44(42)64(52)75)24-8-6-5-7-9-25-55-76(3,4)65-45-20-13-11-18-43(45)27-29-53(65)97(55)41-60(102)90-46(21-14-31-84-72(78)79)66(109)87-38-57(99)91-49(36-62(105)106)69(112)94-47(22-15-32-85-73(80)81)67(110)88-39-58(100)92-50(37-63(107)108)70(113)95-48(23-16-33-86-74(82)83)68(111)89-40-59(101)93-51(71(114)115)35-56(77)98/h5-13,17-20,24-29,46-51H,14-16,21-23,30-41H2,1-4H3,(H26-,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115)/p+1/t46-,47-,48-,49+,50+,51+/m0/s1 |

InChI-Schlüssel |

JDBLOSLZCJNMOD-QCWHUYCXSA-O |

Isomerische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |

Kanonische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)

![cypate-[(RGD)4-NH2]1](/img/structure/B10848009.png)

![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)

![cypate-[(RGD)2-NH2]2](/img/structure/B10848025.png)

![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene](/img/structure/B10848028.png)

![d[Leu4,Orn8]VP](/img/structure/B10848036.png)

![d[Orn4,Lys8]VP](/img/structure/B10848045.png)